Cas no 1346601-75-9 (O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate)

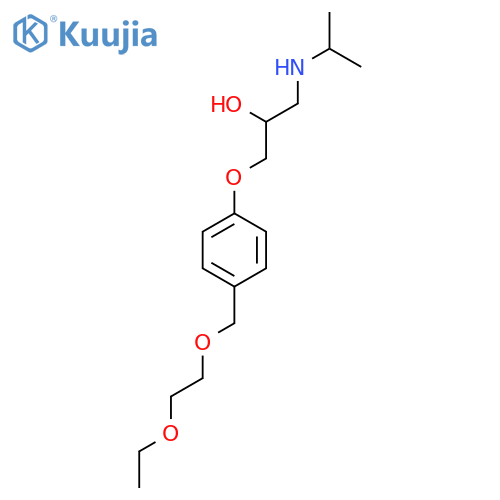

1346601-75-9 structure

商品名:O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate

CAS番号:1346601-75-9

MF:C17H29NO4

メガワット:311.416465520859

CID:4553246

O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate 化学的及び物理的性質

名前と識別子

-

- O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate

- 1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

- O-Desisopropyl-O-ethyl Bisoprolol-[d7] Hemifumarate

- [(2RS)-1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-isopropylaminopropan-2-ol

- 1-(4-((2-Ethoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol

-

- インチ: 1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3

- InChIKey: OPVJAGJYMLRLHP-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=CC=1)COCCOCC)CC(CNC(C)C)O

計算された属性

- せいみつぶんしりょう: 311.20965841 g/mol

- どういたいしつりょう: 311.20965841 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 12

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- ぶんしりょう: 311.4

- トポロジー分子極性表面積: 60

O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D290180-100mg |

O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate |

1346601-75-9 | 100mg |

$ 1669.00 | 2023-09-08 | ||

| TRC | D290180-10mg |

O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate |

1346601-75-9 | 10mg |

$ 207.00 | 2023-09-08 |

O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1346601-75-9 (O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量